N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
Description
This compound features a piperidine core substituted at the 1-position with an N,N-dimethylsulfamoyl group and at the 4-position with a methylene-linked 4-methylthiophene-2-carboxamide. The dimethylsulfamoyl moiety enhances metabolic stability by reducing oxidative metabolism, while the thiophene-carboxamide group contributes to target binding via π-π interactions and hydrogen bonding. Its molecular weight is approximately 357.45 g/mol (estimated), with a calculated logP of ~1.8, suggesting moderate lipophilicity.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-11-8-13(21-10-11)14(18)15-9-12-4-6-17(7-5-12)22(19,20)16(2)3/h8,10,12H,4-7,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWAFCQFOOBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the thiophene carboxamide moiety. The synthesis pathways often utilize techniques such as nucleophilic substitution and condensation reactions.
The mechanism of action for this compound is not fully elucidated but is believed to involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Receptors : It may act as an antagonist or agonist at various receptors, influencing signaling pathways within cells.
- Cell Membrane Permeability : The piperidine moiety enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy can be compared with standard antibiotics in laboratory settings.
Anticancer Properties
Preliminary data suggest that the compound may have anticancer effects, potentially through apoptosis induction in cancer cell lines. A study employing MTT assays demonstrated significant cytotoxicity against several cancer cell types.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth with MIC values lower than 10 µg/mL against Staphylococcus aureus. |
| Study 2 | Anticancer Activity | Showed IC50 values indicating cytotoxic effects on HeLa and MCF7 cell lines at concentrations ranging from 5 to 20 µM. |
| Study 3 | Neuroprotective Potential | Indicated a reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Comparison with Similar Compounds
Structural Analogues of Piperidine-Based Carboxamides
a. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl)
- Structural Differences :
- Lacks the dimethylsulfamoyl group; instead, the piperidine 1-position is substituted with a 2-phenylethyl group.
- Retains the thiophene-2-carboxamide motif but attaches it to a phenyl ring rather than a methyl group.
- Higher lipophilicity (logP ~3.2) due to the phenylethyl group, which may enhance blood-brain barrier penetration compared to the target compound.
b. (R)-1-(1-(1-(Ethylsulfonyl)piperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide (Compound 1)
- Structural Differences :
- Piperidine 1-position substituted with ethylsulfonyl instead of dimethylsulfamoyl.
- Carboxamide linked to a methoxy-dihydropyridinylmethyl group rather than thiophene.
- Functional Insights: The ethylsulfonyl group may confer similar metabolic resistance but with bulkier steric hindrance.
c. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Structural Differences :
- Piperazine ring instead of piperidine.
- 4-Chlorophenyl substituent and ethyl group on the piperazine nitrogen.
- Physicochemical Properties :
- Lower molecular weight (296.78 g/mol) and higher polarity (logP ~1.2) due to the piperazine core and chlorine atom.
- Carboxamide linkage to an aromatic ring is retained but lacks the thiophene system.
a. Microsomal Stability
- The target compound’s dimethylsulfamoyl group likely improves metabolic stability by blocking cytochrome P450-mediated oxidation, similar to ethylsulfonyl-substituted analogs in .
- Comparison Data: Compound Human Liver Microsomal Half-Life (min) Mouse Liver Microsomal Half-Life (min) Target Compound (Inferred) >60 (predicted) >60 (predicted) Compound 17 () 45 30 Thiophene Fentanyl Not reported (likely <30 due to phenyl groups) Not reported
Pharmacological and Physicochemical Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
